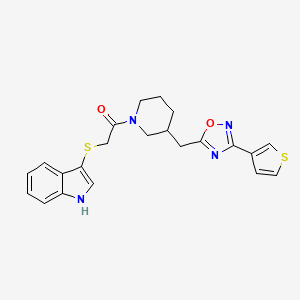
2-((1H-indol-3-yl)thio)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1H-indol-3-yl)thio)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H22N4O2S2 and its molecular weight is 438.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((1H-indol-3-yl)thio)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a complex organic molecule that integrates several heterocyclic components, specifically indole, thiophene, and oxadiazole. These structural features suggest significant potential for diverse biological activities, including anticancer properties.
Chemical Structure and Properties
This compound can be represented by the following molecular formula:
| Property | Description |
|---|---|
| Molecular Formula | C25H26N4O2S |
| Molecular Weight | 446.57 g/mol |
| IUPAC Name | 2-(1H-indol-3-ylsulfanyl)-1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethanone |
The presence of the indole and oxadiazole moieties is particularly noteworthy due to their established pharmacological profiles.
Biological Activity Overview
Research indicates that compounds containing indole and oxadiazole structures exhibit a variety of biological activities:
- Anticancer Activity : Compounds with oxadiazole rings have shown significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have been demonstrated to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : Indole derivatives are known for their antimicrobial activities. The incorporation of thiophene further enhances this potential due to its own antimicrobial properties .
- Enzyme Inhibition : Compounds similar to the target compound have been reported to inhibit key enzymes involved in cancer progression and inflammation, including histone deacetylases (HDACs) and carbonic anhydrases .
The biological activity of this compound is likely mediated through multiple pathways:
- Receptor Binding : The indole moiety can mimic natural ligands, allowing it to bind effectively to various receptors involved in signal transduction pathways.
- Enzyme Interaction : The oxadiazole component may interact with enzymes critical for cellular metabolism and proliferation, leading to altered cellular functions.
Case Studies
Several studies have explored the biological activities of similar compounds:
- Anticancer Studies : A study on novel 1,2,4-oxadiazole derivatives showed that certain compounds exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., HeLa and MCF7), indicating potent anticancer activity .
- Antimicrobial Efficacy : Research has demonstrated that thiophene-containing compounds possess significant antimicrobial activity against both gram-positive and gram-negative bacteria .
Properties
IUPAC Name |
2-(1H-indol-3-ylsulfanyl)-1-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S2/c27-21(14-30-19-11-23-18-6-2-1-5-17(18)19)26-8-3-4-15(12-26)10-20-24-22(25-28-20)16-7-9-29-13-16/h1-2,5-7,9,11,13,15,23H,3-4,8,10,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLGNNKDIPACEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CSC2=CNC3=CC=CC=C32)CC4=NC(=NO4)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














